molecular formula C6H4FN3 B6203286 6-amino-5-fluoropyridine-3-carbonitrile CAS No. 1361058-62-9

6-amino-5-fluoropyridine-3-carbonitrile

Cat. No. B6203286
CAS RN: 1361058-62-9
M. Wt: 137.1
InChI Key:
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Description

6-amino-5-fluoropyridine-3-carbonitrile is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a molecular weight of 122.1 . It is used as a synthetic precursor for APIs .


Molecular Structure Analysis

The molecular structure of 6-amino-5-fluoropyridine-3-carbonitrile consists of a pyridine ring with a fluoride, an amino group, and a nitrile substituent . The InChI code for this compound is 1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H .


Physical And Chemical Properties Analysis

6-amino-5-fluoropyridine-3-carbonitrile is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Chemical Synthesis and Drug Precursors

6-Amino-5-fluoropyridine-3-carbonitrile is an important intermediate in chemical synthesis, particularly in the preparation of various pharmaceutical compounds. This compound is integral in the synthesis of drugs that target a wide range of diseases. The compound’s structural attributes, notably its fluorine atom and the cyano group, make it a versatile building block in organic synthesis, enabling the creation of complex molecules with potential therapeutic effects.

One notable application involves the metallation of π-deficient heterocyclic compounds, showcasing significant developments in this research area. Studies such as those conducted by Marsais and Quéguiner (1983) in "Tetrahedron" have explored the metallation regioselectivity of similar fluoropyridine compounds, leading to highly regioselective lithiation. This research has theoretical and practical implications for designing novel drug molecules through targeted synthetic pathways (Marsais & Quéguiner, 1983).

Advancements in Fluorinated Compounds

The role of fluorine in drug design and development cannot be overstated. Buer and Marsh (2012) in "Protein Science" have detailed how fluorination, akin to the fluorine present in 6-amino-5-fluoropyridine-3-carbonitrile, can enhance the stability of proteins against denaturation, retaining their structure and biological activity. This insight is crucial for the development of stable and effective therapeutic proteins, highlighting the broader applications of fluorinated compounds in biotechnology and pharmaceutical sciences (Buer & Marsh, 2012).

Environmental and Sustainability Research

In addition to its pharmaceutical applications, 6-amino-5-fluoropyridine-3-carbonitrile and related compounds have roles in environmental science, particularly in carbon capture technologies. Zhang et al. (2018) have reviewed the effectiveness of amino acid salt solutions in capturing CO2, a process relevant to reducing greenhouse gas emissions. While the study does not specifically mention 6-amino-5-fluoropyridine-3-carbonitrile, it exemplifies the type of research where fluorinated compounds could contribute to environmental sustainability efforts, potentially through the development of novel materials or processes for gas capture and sequestration (Zhang et al., 2018).

Safety and Hazards

The safety information for 6-amino-5-fluoropyridine-3-carbonitrile indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Fluoropyridines, including 6-amino-5-fluoropyridine-3-carbonitrile, have potential for various biological applications . They are of interest in the search for new agricultural products having improved physical, biological, and environmental properties . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward development of fluorinated chemicals has been steadily increased .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-amino-5-fluoropyridine-3-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,6-difluoropyridine", "cyanogen bromide", "ammonia", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is reacted with cyanogen bromide in ethanol to form 2,6-difluoropyridine-3-carbonitrile.", "Step 2: 2,6-difluoropyridine-3-carbonitrile is then reacted with ammonia in ethanol to form 2-amino-6-fluoropyridine-3-carbonitrile.", "Step 3: 2-amino-6-fluoropyridine-3-carbonitrile is treated with sodium hydroxide in water to form 6-amino-5-fluoropyridine-3-carbonitrile." ] }

CAS RN

1361058-62-9

Product Name

6-amino-5-fluoropyridine-3-carbonitrile

Molecular Formula

C6H4FN3

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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